2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile
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Overview
Description
2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of an indole core, a morpholinopiperidine moiety, and a nitrile group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following stages :
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Nitrile Group: The nitrile group is introduced via a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide.
Attachment of the Morpholinopiperidine Moiety: The morpholinopiperidine moiety is attached through a nucleophilic substitution reaction, where the piperidine ring is functionalized with a morpholine group.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid
- 2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
Uniqueness
What sets 2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H36N4O |
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Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C29H36N4O/c1-4-22-7-8-24(29(2,3)28-18-23-6-5-21(20-30)17-26(23)31-28)19-27(22)33-11-9-25(10-12-33)32-13-15-34-16-14-32/h5-8,17-19,25,31H,4,9-16H2,1-3H3 |
InChI Key |
CQRWGNZTPRGIEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C2=CC3=C(N2)C=C(C=C3)C#N)N4CCC(CC4)N5CCOCC5 |
Origin of Product |
United States |
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